N-phenyl-1,4-benzenedisulfonamide
Overview
Description
“N-phenyl-1,4-benzenedisulfonamide” is also known as Benzenesulfonanilide . It has the molecular formula C12H11NO2S and a molecular weight of 233.286 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a sulfonamide group and a phenyl group attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 184.237 Da and a mono-isotopic mass of 184.100052 Da .Future Directions
The future directions of “N-phenyl-1,4-benzenedisulfonamide” research could involve further exploration of its potential biological activities. For instance, a study found that NLRP3 inflammasome inhibitors, which are structurally similar to “this compound”, showed significant inhibitory activities and low cytotoxicity . This suggests that “this compound” and its analogs could be further investigated for their potential as pharmacological probes or drug candidates .
Mechanism of Action
Target of Action
N-Phenyl-1,4-benzenedisulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Overexpression of CA IX genes has been detected in many solid tumors , making it a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment, particularly in cancer cells where CA IX is overexpressed .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is significantly influenced by the activity of CA IX . By inhibiting CA IX, this compound can disrupt this metabolic shift, affecting the downstream effects related to cell proliferation and survival .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against cancer cell lines . Moreover, some compounds were able to induce apoptosis in cancer cells, further demonstrating the potential anticancer effects of this compound .
Biochemical Analysis
Biochemical Properties
N-phenyl-1,4-benzenedisulfonamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a carbonic anhydrase inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Cellular Effects
The effects of this compound on cells are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with carbonic anhydrases . These enzymes play a crucial role in maintaining acid-base balance in the body and are involved in various physiological and pathological processes .
Properties
IUPAC Name |
4-N-phenylbenzene-1,4-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c13-19(15,16)11-6-8-12(9-7-11)20(17,18)14-10-4-2-1-3-5-10/h1-9,14H,(H2,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFNBKYBPHTVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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